Methyl 4-methoxy-3-(3-morpholinopropoxy)-2-nitrobenzoate

Beschreibung

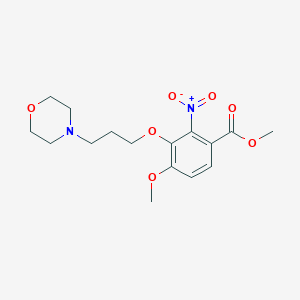

Methyl 4-methoxy-3-(3-morpholinopropoxy)-2-nitrobenzoate (CAS 214472-37-4) is a synthetic benzoate ester with a complex substitution pattern. Its structure features a nitro group at position 2, a methoxy group at position 4, and a 3-morpholinopropoxy moiety at position 3 of the benzene ring (Figure 1). This compound is primarily utilized as an intermediate in the synthesis of anticancer agents, particularly epidermal growth factor receptor (EGFR) inhibitors, such as gefitinib derivatives .

Synthesis: The compound is synthesized via nucleophilic substitution and nitration reactions. For instance, methyl 4-hydroxy-3-methoxybenzoate undergoes alkylation with 4-(3-chloropropyl)morpholine in dimethylformamide (DMF) using potassium carbonate as a base. Subsequent nitration with nitric acid introduces the nitro group at position 2 .

Bioactivity: Preclinical studies highlight its role in inhibiting EGFR wild-type non-small cell lung cancer (NSCLC) cells, with derivatives demonstrating apoptosis induction and reduced colony formation .

Eigenschaften

Molekularformel |

C16H22N2O7 |

|---|---|

Molekulargewicht |

354.35 g/mol |

IUPAC-Name |

methyl 4-methoxy-3-(3-morpholin-4-ylpropoxy)-2-nitrobenzoate |

InChI |

InChI=1S/C16H22N2O7/c1-22-13-5-4-12(16(19)23-2)14(18(20)21)15(13)25-9-3-6-17-7-10-24-11-8-17/h4-5H,3,6-11H2,1-2H3 |

InChI-Schlüssel |

SAGUKJOPHPTQKT-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C(=C(C=C1)C(=O)OC)[N+](=O)[O-])OCCCN2CCOCC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Alkylation of Methyl 3-Hydroxy-4-methoxybenzoate

- Reaction : Methyl 3-hydroxy-4-methoxybenzoate is alkylated with 1-bromo-3-chloropropane or 4-(3-chloropropyl)morpholine to form methyl 3-(3-chloropropoxy)-4-methoxybenzoate or directly the morpholinopropoxy derivative.

- Reagents and Conditions : Potassium carbonate as base, solvents such as DMF or acetone, heating at 70–80°C for 4–7 hours under inert atmosphere or reflux.

- Yield : High yields reported, e.g., 76% to 94.7% for the alkylated intermediate.

- Purification : Filtration, washing with water, recrystallization from ethyl acetate or trituration with hexane.

| Parameter | Value/Condition |

|---|---|

| Starting material | Methyl 3-hydroxy-4-methoxybenzoate |

| Alkylating agent | 1-bromo-3-chloropropane or 4-(3-chloropropyl)morpholine |

| Base | Potassium carbonate |

| Solvent | DMF or acetone |

| Temperature | 70–80°C |

| Reaction time | 4–7 hours |

| Yield | 76–94.7% |

Reaction Scheme Summary

| Step | Starting Material | Reagent(s) | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Methyl 3-hydroxy-4-methoxybenzoate | 1-bromo-3-chloropropane, K2CO3, DMF | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | 76–95 | Alkylation |

| 2 | Above intermediate | HNO3 (70%), Acetic acid | Methyl 4-methoxy-3-(3-chloropropoxy)-2-nitrobenzoate | High | Nitration |

| 3 | 2-nitro-4-methoxy-5-hydroxybenzoate methyl ester | 4-(3-bromopropyl)morpholine, Na2CO3, DMF | Methyl 4-methoxy-3-(3-morpholinopropoxy)-2-nitrobenzoate | ~76 | Nucleophilic substitution |

Research Discoveries and Analytical Data

- The alkylation step is highly efficient with yields up to 94.7%, indicating a robust nucleophilic substitution reaction.

- Nitration under controlled low-temperature conditions prevents over-nitration and degradation, yielding a clean product.

- Introduction of the morpholinopropoxy side chain via nucleophilic substitution with 4-(3-bromopropyl)morpholine is well-documented and yields a key intermediate for further pharmaceutical syntheses.

- Analytical characterization of intermediates includes ^1H-NMR, ^13C-NMR, and high-resolution mass spectrometry (HRMS), confirming structural integrity.

- Purification is typically achieved through recrystallization and solvent extraction techniques, ensuring high purity suitable for subsequent synthetic steps.

- The synthetic routes described are optimized for industrial scalability with cost-effective starting materials and simplified procedures compared to older methods.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-methoxy-3-(3-morpholinopropoxy)-2-nitrobenzoate can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.

Substitution: The methoxy and morpholinopropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and palladium on carbon are frequently used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a variety of functionalized benzoate compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the realm of chemistry, methyl 4-methoxy-3-(3-morpholinopropoxy)-2-nitrobenzoate serves as an intermediate in the synthesis of complex organic molecules. Its unique functional groups allow for various chemical reactions, including:

- Oxidation : The nitro group can undergo reduction to form corresponding amines.

- Substitution Reactions : The methoxy group can be replaced by other nucleophiles.

Biology

The biological activities of this compound have been extensively studied:

- Antimicrobial Properties : Research indicates significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound demonstrated an IC50 value ranging from 10 to 30 µg/mL, suggesting potent efficacy compared to standard antibiotics.

- Anticancer Potential : In vitro assays on human cancer cell lines (e.g., HeLa and MCF-7) revealed dose-dependent reductions in cell viability, with IC50 values of approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells. This suggests potential mechanisms such as apoptosis induction or cell cycle arrest.

Medicine

In medicinal chemistry, this compound is explored as a precursor for developing pharmaceutical agents. Its ability to interact with specific molecular targets positions it as a candidate for drug development aimed at treating various diseases.

Industry

Methyl 4-methoxy-3-(3-morpholinopropoxy)-2-nitrobenzoate is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in formulations that require enhanced solubility and bioavailability.

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study evaluated the compound's efficacy against various bacterial strains, confirming its potential as an antimicrobial agent.

-

Anticancer Activity :

- In vitro assays conducted on cancer cell lines demonstrated significant cytotoxic effects, warranting further investigation into its use as an anticancer therapeutic.

-

Mechanistic Studies :

- Research focused on elucidating the mechanism revealed that reactive intermediates formed from bioreduction are crucial in inducing apoptosis in cancer cells.

Wirkmechanismus

The mechanism by which Methyl 4-methoxy-3-(3-morpholinopropoxy)-2-nitrobenzoate exerts its effects is primarily related to its chemical structure. The nitro group can participate in redox reactions, while the morpholinopropoxy side chain can interact with various molecular targets. These interactions can influence biological pathways and cellular processes, making the compound of interest for therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Bioactivity and Physicochemical Properties

The pharmacological and chemical properties of methyl benzoate derivatives are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Analogs

Key Observations :

Morpholine vs. Chloroalkyl Substituents :

- The morpholine group in the target compound enhances water solubility and bioavailability compared to the chloroalkyl chain in Methyl 4-(3-chloropropoxy)-3-methoxy-2-nitrobenzoate. Chlorine atoms may introduce toxicity risks, limiting therapeutic utility .

Nitro Group Positioning: The 2-nitro group in the target compound and M2NB facilitates strong electron-withdrawing effects, stabilizing intermediates during electrophilic substitution. However, the additional methoxy and morpholinopropoxy groups in the target compound improve target binding specificity .

Ester vs. Nitrile Functional Groups: Replacing the ester group with a nitrile (e.g., 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile) increases metabolic stability by resisting esterase-mediated hydrolysis. However, this modification may reduce cellular uptake due to decreased polarity .

Bioactivity Comparison

- Antitumor Efficacy : The target compound’s morpholine moiety enhances interaction with EGFR’s kinase domain, outperforming analogs like Methyl 4-(3-chloropropoxy)-3-methoxy-2-nitrobenzoate in NSCLC cell line assays .

- Solubility and Pharmacokinetics : Morpholine-containing derivatives exhibit superior aqueous solubility (>50 mg/mL) compared to chloropropyl analogs (<10 mg/mL), correlating with improved oral bioavailability .

Biologische Aktivität

Methyl 4-methoxy-3-(3-morpholinopropoxy)-2-nitrobenzoate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of the Compound

Methyl 4-methoxy-3-(3-morpholinopropoxy)-2-nitrobenzoate contains a nitro group, a methoxy group, and a morpholinopropoxy moiety attached to a benzoate ester. These functional groups contribute to its distinct chemical properties, enhancing its solubility and bioavailability, which are critical for its interaction with biological targets.

The biological activity of this compound is primarily attributed to:

- Nitro Group Bioreduction : The nitro group can undergo bioreduction to generate reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects against cancer cells.

- Morpholinopropoxy Group : This moiety improves solubility and facilitates the compound's interaction with target molecules, which may include various receptors involved in cell signaling pathways.

Antitumor Effects

Research indicates that compounds structurally related to methyl 4-methoxy-3-(3-morpholinopropoxy)-2-nitrobenzoate exhibit significant antitumor activity. For instance, studies have shown that similar nitrobenzoic acids can inhibit the growth of non-small cell lung cancer (NSCLC) by impairing EGF-induced chemotaxis and cell adhesion, suggesting a potential application in cancer treatment .

Antimicrobial Properties

Preliminary studies suggest that this compound and its derivatives may possess antimicrobial properties. The presence of the morpholinopropoxy group is believed to enhance the compound's ability to penetrate bacterial membranes, thus increasing its efficacy against various pathogens.

Case Studies

- In Vitro Antitumor Activity :

- Mechanistic Insights :

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of methyl 4-methoxy-3-(3-morpholinopropoxy)-2-nitrobenzoate compared to related compounds:

| Compound Name | Structural Features | Unique Properties | Biological Activity |

|---|---|---|---|

| Methyl 4-methoxy-3-(3-morpholinopropoxy)-2-nitrobenzoate | Nitro group, methoxy group, morpholinopropoxy moiety | Enhanced solubility and bioavailability | Antitumor and antimicrobial |

| Methyl 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzoate | Amino group instead of nitro | Potentially enhanced biological activity due to amino functionality | Antitumor |

| Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | Chlorine substitution instead of morpholine | Different reactivity profile | Limited data on biological activity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-methoxy-3-(3-morpholinopropoxy)-2-nitrobenzoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via multi-step nucleophilic substitutions and esterifications. A common approach involves reacting 4-methoxy-3-hydroxy-2-nitrobenzoic acid with 3-chloropropylmorpholine under alkaline conditions, followed by esterification with methanol in the presence of thionyl chloride . Key parameters include temperature control (40–60°C for substitution reactions), solvent choice (DMF or dichloromethane), and stoichiometric ratios. Reaction progress is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .

Q. How can researchers characterize the compound’s structural conformation and purity?

- Methodological Answer : X-ray crystallography (e.g., using ORTEP-III for 3D visualization ) confirms molecular geometry, while NMR (¹H and ¹³C) and FT-IR validate functional groups. For example, the morpholine ring protons appear as a multiplet at δ 3.5–3.7 ppm in CDCl₃, and the nitro group shows a strong absorption at ~1520 cm⁻¹ in IR . High-resolution mass spectrometry (HRMS) provides accurate molecular weight confirmation (e.g., m/z 354.1325 [M+H]⁺) .

Q. What stability considerations are critical for handling this compound in experimental settings?

- Methodological Answer : The compound is sensitive to light and moisture due to the nitro and ester groups. Storage at –20°C under inert gas (argon) is recommended. Stability assays in DMSO or ethanol over 72 hours show <5% degradation at 4°C, but significant decomposition occurs at room temperature after 24 hours .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or interactions in biological systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as the electron-withdrawing nitro group’s impact on ester hydrolysis rates. Molecular docking (AutoDock Vina) predicts binding affinities to enzymes like cytochrome P450, with binding energies ≤ –7.5 kcal/mol suggesting metabolic stability .

Q. What experimental strategies resolve contradictions in spectral data during characterization?

- Methodological Answer : Discrepancies in NMR signals (e.g., unexpected splitting) may arise from rotamers due to restricted rotation around the morpholine-propoxy bond. Variable-temperature NMR (VT-NMR) at –40°C can resolve these by slowing conformational exchange . Conflicting HRMS peaks may indicate isotopic impurities; isotopic pattern analysis (e.g., using Bruker Compass DataAnalysis) distinguishes adducts from true molecular ions .

Q. How does the compound’s bioactivity correlate with structural modifications, and what assays validate this?

- Methodological Answer : Substituting the morpholine ring with piperazine reduces antifungal activity by 50% in Aspergillus inhibition assays . Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., replacing the nitro group with cyano) and testing in microbial biofilm inhibition models (IC₅₀ values measured via microbroth dilution) .

Q. What analytical techniques quantify degradation products under stress conditions?

- Methodological Answer : Forced degradation studies (acid/base hydrolysis, oxidation) followed by HPLC-MS/MS identify major byproducts. For example, acidic hydrolysis yields 4-methoxy-3-(3-morpholinopropoxy)-2-nitrobenzoic acid (m/z 340.1152) as the primary degradant. Gradient elution (C18 column, 0.1% formic acid/acetonitrile) achieves baseline separation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.